molecular formula C20H15NO4 B2390137 2-(4-Phenoxybenzamido)benzoic acid CAS No. 186891-10-1

2-(4-Phenoxybenzamido)benzoic acid

Cat. No.: B2390137
CAS No.: 186891-10-1
M. Wt: 333.343
InChI Key: JGJOCGGZCJCKRX-UHFFFAOYSA-N
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Description

2-(4-Phenoxybenzamido)benzoic acid is a benzoic acid derivative featuring a phenoxy-substituted benzamido group at the 2-position. The compound combines a carboxylic acid moiety with an amide-linked aromatic system, making it structurally versatile for applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis. Its synthesis likely involves coupling 2-aminobenzoic acid with 4-phenoxybenzoyl chloride under basic conditions, analogous to methods described for related compounds (e.g., 4-(4-substitutedbenzamido)benzoic acids in ).

Properties

IUPAC Name

2-[(4-phenoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJOCGGZCJCKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybenzamido)benzoic acid typically involves the reaction of 4-phenoxybenzoic acid with 2-aminobenzoic acid. The process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Phenoxybenzamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical properties of benzoic acid derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Compound Substituent Molecular Formula Melting Point (°C) pKa (Predicted/Experimental) Key Features
2-(4-Phenoxybenzamido)benzoic acid 4-Phenoxybenzamido at C2 C₂₀H₁₅NO₄ Not reported ~3.0–3.5 (predicted) Electron-withdrawing phenoxy group enhances acidity; hydrophobic character.
2-(4-Chlorobenzamido)benzoic acid 4-Chlorobenzamido at C2 C₁₄H₁₀ClNO₃ 204–205 3.38 (predicted) Chloro substituent increases acidity (pKa ~3.38) via strong electron withdrawal.
4-Hydroxybenzoic acid Hydroxyl at C4 C₇H₆O₃ 214–217 4.48 (experimental) Polar hydroxyl group improves water solubility but reduces acidity vs. Cl/Phenoxy analogues.
2-[(4-Fluorophenyl)methyl]benzoic acid 4-Fluorobenzyl at C2 C₁₄H₁₁FO₂ Not reported Not reported Fluorine enhances lipophilicity; potential for improved membrane permeability.

Acidity Trends

  • Phenoxy vs. Chloro Substituents: The phenoxy group in this compound is electron-withdrawing via resonance, lowering the carboxylic acid pKa compared to unsubstituted benzoic acid (pKa ~4.2). However, chloro substituents (as in 2-(4-Chlorobenzamido)benzoic acid) exert a stronger inductive effect, leading to a lower pKa (~3.38).
  • Hydroxyl Substituents : 4-Hydroxybenzoic acid has a higher pKa (4.48) due to the electron-donating resonance effect of the hydroxyl group.

Solubility and Extraction Behavior

  • Hydrophobicity: The phenoxy and benzamido groups in this compound increase hydrophobicity compared to 4-hydroxybenzoic acid. This reduces water solubility but enhances compatibility with organic phases, as seen in emulsion liquid membrane extraction studies ().
  • Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, phenoxy) exhibit higher distribution coefficients (m) in membrane phases, favoring rapid extraction.

Biological Activity

2-(4-Phenoxybenzamido)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by both a benzamido and a phenoxy group. The synthesis typically involves the reaction of 4-phenoxybenzoic acid with 2-aminobenzoic acid, often utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane.

Synthetic Route:

  • Reactants: 4-Phenoxybenzoic acid and 2-aminobenzoic acid
  • Coupling Agent: DCC
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane
  • Purification: Recrystallization or chromatography

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In comparative studies, the compound demonstrated enhanced activity when complexed with transition metals, indicating that metal coordination may amplify its antimicrobial effects .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Free LigandMetal Complex
Escherichia coli12815
Klebsiella sp.10612
Pseudomonas luteola14916
Salmonella sp.11713

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cell proliferation, which may lead to reduced tumor growth. The exact molecular targets are still under investigation, but preliminary data suggest that it could modulate pathways related to apoptosis and cell cycle regulation.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition: The compound can inhibit enzymes that facilitate cell proliferation.
  • Receptor Modulation: It may interact with receptors that mediate cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of various benzoic acid derivatives, including this compound, against bacterial pathogens. Results indicated that the compound showed promising activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

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